An In-depth Technical Guide to (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine: Synthesis, Properties, and Spectroscopic Analysis
An In-depth Technical Guide to (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine: Synthesis, Properties, and Spectroscopic Analysis
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine, a fluorinated pyridine derivative, represents a compound of significant interest within the realms of medicinal chemistry and materials science. The incorporation of a trifluoroethoxy group into the pyridine scaffold can profoundly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The aminomethyl functionality at the 3-position provides a crucial handle for further synthetic modifications, making it a valuable building block for the synthesis of more complex molecules.
This technical guide provides a comprehensive overview of the known and predicted properties of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine, its proposed synthesis, and a detailed analysis of its expected spectroscopic characteristics. Given the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide leverages data from structurally analogous compounds and established principles of organic chemistry to provide a robust and scientifically grounded resource.
Physicochemical Properties
The introduction of the trifluoroethoxy group is anticipated to significantly impact the properties of the parent 3-(aminomethyl)pyridine structure.
| Property | Predicted Value/Information | Rationale and Supporting Evidence |
| CAS Number | 771584-26-0 | As listed in chemical supplier databases. |
| Molecular Formula | C₈H₉F₃N₂O | Based on the chemical structure. |
| Molecular Weight | 206.17 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low melting solid | By analogy to similar small amine compounds. |
| Melting Point | Not experimentally determined. Predicted to be a low melting solid or liquid at room temperature. | 3-(Aminomethyl)pyridine has a melting point of -21°C.[1] The increased molecular weight and potential for intermolecular interactions from the trifluoroethoxy group may raise the melting point slightly. |
| Boiling Point | Not experimentally determined. Predicted to be >200 °C at atmospheric pressure. | 3-(Aminomethyl)pyridine has a boiling point of 73-74 °C at 1 mm Hg.[1] The significant increase in molecular weight would lead to a higher boiling point. |
| Solubility | Predicted to be soluble in a range of organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in non-polar solvents like hexanes. | Fluorinated compounds often exhibit unique solubility profiles, sometimes showing enhanced solubility in fluorinated solvents.[2][3] The presence of the amine and ether functionalities will also contribute to solubility in polar organic solvents. |
| pKa | Not experimentally determined. Predicted to be around 8.0-8.5 for the aminomethyl group's conjugate acid. | The pKa of 3-(aminomethyl)pyridine is reported to be around 8.34.[4] The electron-withdrawing nature of the trifluoroethoxy group is expected to have a modest acidifying effect on the pyridine nitrogen and a lesser, through-bond effect on the basicity of the aminomethyl group. |
| Stability | Expected to be stable under standard laboratory conditions. May be sensitive to strong oxidizing agents and strong acids. | Alkoxy pyridines are generally stable, though the trifluoroethoxy group may be susceptible to cleavage under harsh acidic conditions.[5] Primary amines are known to be sensitive to oxidation. |
Proposed Synthesis
A plausible and efficient synthetic route to (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine involves a two-step sequence starting from the readily available 6-chloronicotinonitrile.
Step 1: Nucleophilic Aromatic Substitution
The first step is a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the 6-position of 6-chloronicotinonitrile is displaced by the 2,2,2-trifluoroethoxide anion.
Reaction:
Experimental Protocol:
-
To a solution of 2,2,2-trifluoroethanol in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C to generate the sodium trifluoroethoxide in situ.
-
Once the hydrogen evolution has ceased, add a solution of 6-chloronicotinonitrile in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-(2,2,2-trifluoroethoxy)nicotinonitrile.
Step 2: Reduction of the Nitrile
The second step involves the reduction of the nitrile functionality of 6-(2,2,2-trifluoroethoxy)nicotinonitrile to the corresponding primary amine.
Reaction:
Experimental Protocol:
A variety of reducing agents can be employed for this transformation. A common and effective method is the use of a borane complex or catalytic hydrogenation.
-
Method A: Borane Reduction [6][7]
-
Dissolve 6-(2,2,2-trifluoroethoxy)nicotinonitrile in an anhydrous solvent such as THF.
-
Add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of methanol, followed by aqueous hydrochloric acid.
-
Heat the mixture to reflux to hydrolyze the borane-amine complex.
-
After cooling, basify the reaction mixture with an aqueous solution of sodium hydroxide.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure to yield the final product.
-
-
Method B: Catalytic Hydrogenation
-
Dissolve 6-(2,2,2-trifluoroethoxy)nicotinonitrile in a suitable solvent such as methanol or ethanol, often with the addition of ammonia to prevent the formation of secondary amines.
-
Add a hydrogenation catalyst, such as Raney nickel or palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically from a balloon or in a pressure vessel) and stir vigorously.
-
Monitor the reaction progress by the uptake of hydrogen or by analytical techniques.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified as described above.
-
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Spectroscopic Analysis (Predicted)
The following sections detail the expected spectroscopic features of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| Pyridine H-2 | 8.0 - 8.2 | d | ~2-3 | The proton at the 2-position is expected to be a doublet due to coupling with the H-4 proton (meta-coupling). |
| Pyridine H-4 | 7.5 - 7.7 | dd | ~8-9, ~2-3 | The proton at the 4-position will be a doublet of doublets due to coupling with the H-2 (meta) and H-5 (ortho) protons. |
| Pyridine H-5 | 6.7 - 6.9 | d | ~8-9 | The proton at the 5-position will be a doublet due to ortho-coupling with the H-4 proton. |
| -OCH₂CF₃ | 4.6 - 4.8 | q | ~8-9 | The methylene protons of the trifluoroethoxy group will appear as a quartet due to coupling with the three fluorine atoms. |
| -CH₂NH₂ | 3.8 - 4.0 | s | - | The benzylic protons of the aminomethyl group are expected to be a singlet. |
| -NH₂ | 1.5 - 2.5 | br s | - | The amine protons will likely appear as a broad singlet and are exchangeable with D₂O. |
Note: Predicted chemical shifts are relative to TMS in CDCl₃. Actual values may vary depending on the solvent and other experimental conditions.
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Pyridine C-6 | 160 - 165 | Carbon bearing the trifluoroethoxy group, expected to be significantly downfield. |
| Pyridine C-2 | 148 - 152 | Aromatic carbon adjacent to the nitrogen. |
| Pyridine C-4 | 135 - 140 | Aromatic carbon. |
| Pyridine C-3 | 130 - 135 | Aromatic carbon bearing the aminomethyl group. |
| Pyridine C-5 | 110 - 115 | Aromatic carbon. |
| -OCH₂C F₃ | 123 - 126 (q, J ≈ 275-280 Hz) | The carbon of the trifluoromethyl group will be a quartet due to one-bond coupling with the three fluorine atoms.[8] |
| -OC H₂CF₃ | 65 - 70 (q, J ≈ 35-40 Hz) | The methylene carbon of the trifluoroethoxy group will be a quartet due to two-bond coupling with the fluorine atoms. |
| -C H₂NH₂ | 40 - 45 | The benzylic carbon of the aminomethyl group. |
Note: Predicted chemical shifts are relative to TMS. The multiplicities for the fluorinated carbons are due to C-F coupling.
¹⁹F NMR Spectroscopy
A single signal is expected for the three equivalent fluorine atoms of the trifluoroethoxy group. The predicted chemical shift is in the range of -74 to -78 ppm (relative to CFCl₃), appearing as a triplet due to coupling with the adjacent methylene protons (³JFH ≈ 8-9 Hz).[9]
Infrared (IR) Spectroscopy
| Functional Group | Predicted Absorption Range (cm⁻¹) | Notes |
| N-H stretch (primary amine) | 3300 - 3500 (two bands, weak to medium) | Characteristic for a primary amine.[10][11] |
| C-H stretch (aromatic) | 3000 - 3100 | |
| C-H stretch (aliphatic) | 2850 - 2960 | |
| N-H bend (primary amine) | 1590 - 1650 (medium) | Scissoring vibration.[10] |
| C=C, C=N stretch (aromatic ring) | 1400 - 1600 | A series of bands characteristic of the pyridine ring. |
| C-F stretch | 1100 - 1300 (strong, multiple bands) | Characteristic strong absorptions for the trifluoromethyl group. |
| C-O stretch (ether) | 1200 - 1300 (strong) | Aryl-alkyl ether stretch. |
| C-N stretch | 1000 - 1200 |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 206. Key fragmentation pathways would likely involve:
-
Loss of the aminomethyl group: A prominent peak at m/z 176 resulting from the loss of ·CH₂NH₂.
-
Benzylic cleavage: A peak at m/z 30 corresponding to the [CH₂NH₂]⁺ fragment.
-
Fragmentation of the trifluoroethoxy group: Loss of ·CF₃ to give a fragment at m/z 137, or cleavage of the ether bond.
-
Formation of a tropylium-like ion: Rearrangement and fragmentation of the pyridine ring.
Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be observed at m/z 207. Tandem mass spectrometry (MS/MS) of this ion would likely show a primary loss of ammonia (NH₃) to give a fragment at m/z 190.[12][13]
Reactivity and Stability
-
Basicity: The pyridine nitrogen is expected to be less basic than in unsubstituted pyridine due to the electron-withdrawing effect of the trifluoroethoxy group. The primary amine of the aminomethyl group will be the more basic site and will readily form salts with acids.
-
Nucleophilicity: The primary amine is a good nucleophile and can be expected to react with electrophiles such as acyl chlorides, alkyl halides, and aldehydes/ketones to form amides, secondary/tertiary amines, and imines, respectively.
-
Stability: The compound is expected to be reasonably stable under normal conditions. The trifluoroethoxy group is generally stable to a range of reaction conditions but can be cleaved under strongly acidic or basic conditions. The primary amine may be susceptible to air oxidation over time.
Potential Applications
While specific applications for this compound are not widely reported, its structure suggests potential utility in several areas of research and development:
-
Pharmaceuticals: As a building block for the synthesis of more complex molecules with potential biological activity. The trifluoromethyl group is a common motif in many modern pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.
-
Agrochemicals: Fluorinated pyridines are a well-established class of compounds in the agrochemical industry.
-
Materials Science: The pyridine moiety can act as a ligand for metal complexes, and the unique properties imparted by the trifluoroethoxy group could lead to novel materials with interesting electronic or physical properties.
Conclusion
(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine is a fluorinated building block with significant potential for applications in various fields of chemical research. While direct experimental data is currently scarce, this in-depth technical guide provides a solid foundation for its synthesis, handling, and characterization based on well-established chemical principles and data from closely related analogs. The proposed synthetic route is robust and relies on standard organic transformations, and the predicted spectroscopic data should prove invaluable for the identification and characterization of this compound in a laboratory setting. As research into fluorinated organic molecules continues to expand, compounds such as this are likely to play an increasingly important role in the development of new technologies and therapeutics.
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Fisher, G. B., et al. (2011). Reaction of InCl3 with Various Reducing Agents: InCl3–NaBH4-Mediated Reduction of Aromatic and Aliphatic Nitriles to Primary Amines. The Journal of Organic Chemistry, 76(24), 10148-10155. Available at: [Link]
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-
Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(9), 1305-1316. Available at: [Link]
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